molecular formula C12H17NO2 B14118318 N-(5-methyl-2-propoxyphenyl)acetamide

N-(5-methyl-2-propoxyphenyl)acetamide

Cat. No.: B14118318
M. Wt: 207.27 g/mol
InChI Key: MFTCYAQSBAPABX-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-propoxyphenyl)acetamide is an acetamide derivative characterized by a propoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring. Acetamides are a class of compounds with diverse pharmacological applications, including antimicrobial, antifungal, and analgesic activities, depending on their substituents . The structural flexibility of acetamides allows for modulation of physicochemical properties such as lipophilicity, solubility, and electronic effects, which influence their biological efficacy .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(5-methyl-2-propoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-4-7-15-12-6-5-9(2)8-11(12)13-10(3)14/h5-6,8H,4,7H2,1-3H3,(H,13,14)

InChI Key

MFTCYAQSBAPABX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-propoxyphenyl)acetamide typically involves the acylation of 5-methyl-2-propoxyphenylamine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like pyridine or triethylamine is used to neutralize the generated acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-propoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-2-propoxyphenyl)acetamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-propoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The biological and chemical profiles of N-(5-methyl-2-propoxyphenyl)acetamide can be contextualized by comparing it to structurally analogous compounds. Key differences in substituents, pharmacological activities, and physicochemical properties are summarized below.

Substituent Effects on Antimicrobial Activity
  • This compound is noted for its applications in industrial synthesis but lacks direct pharmacological data in the evidence .
  • N-(3,5-Difluorophenyl)acetamide (Compound 47) :
    Exhibits strong activity against gram-positive bacteria due to the benzo[d]thiazol-5-ylsulfonyl-piperazine moiety. The fluorine atoms increase lipophilicity, enhancing membrane penetration .
  • N-(5-Chloro-2-methoxyphenyl)acetamide derivatives: Chlorine and methoxy substituents improve antifungal and antiproliferative activities.

Table 1: Antimicrobial Activity Comparison

Compound Substituents Activity Against Key Feature Reference
This compound 5-methyl, 2-propoxy Not reported Moderate lipophilicity -
Compound 47 3,5-difluoro, benzo[d]thiazol Gram-positive bacteria High membrane penetration
N-(5-Nitro-2-propoxyphenyl)acetamide 5-nitro, 2-propoxy Industrial use Electron-withdrawing nitro group
Analgesic and Cytotoxic Profiles
  • Paracetamol (N-(4-Hydroxyphenyl)acetamide): A well-known analgesic with a hydroxyl group at the 4-position.
  • N-(4-Hydroxyphenethyl)acetamide (Compound 2): Isolated from Artemisia annua, this derivative exhibits cytotoxic activity (38.3% mortality in brine shrimp assays), suggesting that phenolic groups enhance cytotoxicity compared to alkyl-substituted acetamides .

Table 2: Pharmacological Properties

Compound Key Substituents Activity Mechanism/Notes Reference
This compound Methyl, propoxy Unknown Likely moderate bioavailability -
Paracetamol 4-hydroxyphenyl Analgesic COX inhibition
Compound 2 4-hydroxyphenethyl Cytotoxic Brine shrimp mortality: 38.3%
Physicochemical Properties
  • Electron Effects :
    Methyl groups are electron-donating, stabilizing the phenyl ring, whereas nitro or chlorine substituents (e.g., in N-(5-chloro-2-methoxyphenyl)acetamide) create electron-deficient rings, enhancing electrophilic reactivity .

Table 3: Physicochemical Comparison

Compound logP (Predicted) Solubility (mg/mL) pKa Key Structural Influence
This compound ~2.5 <1 (low) ~10.2 Propoxy enhances lipophilicity
N-(4-Fluorophenyl)-2-hydroxyacetamide ~1.8 >10 ~12.97 Hydroxy group increases polarity
N-(5-Nitro-2-propoxyphenyl)acetamide ~3.0 <0.5 ~8.5 Nitro group reduces solubility

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